molecular formula C19H17NO4 B2641449 Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate CAS No. 477847-18-0

Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate

Cat. No.: B2641449
CAS No.: 477847-18-0
M. Wt: 323.348
InChI Key: FTVRZRQVJFHSHX-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate is an organic compound with the molecular formula C19H17NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate typically involves the reaction of 8-methoxyquinoline-3-carboxylic acid with phenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then esterified using ethyl chloroformate to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring into a dihydroquinoline derivative.

    Substitution: The phenoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3-carboxylic acid derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound has potential as a fluorescent probe for studying biological systems.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: It is used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with enzymes and receptors, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

  • Ethyl 4,6,8-trichloroquinoline-3-carboxylate
  • Ethyl 4-phenoxyquinoline-3-carboxylate
  • Ethyl 8-methoxyquinoline-3-carboxylate

These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-23-19(21)15-12-20-17-14(10-7-11-16(17)22-2)18(15)24-13-8-5-4-6-9-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVRZRQVJFHSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC3=CC=CC=C3)C=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331580
Record name ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477847-18-0
Record name ethyl 8-methoxy-4-phenoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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